molecular formula C23H25N3O4 B2719746 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941892-38-2

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2719746
CAS No.: 941892-38-2
M. Wt: 407.47
InChI Key: TYSBDRUXYSDWAV-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, while the pyrrolidinone nitrogen is linked to a 4-(propan-2-yl)phenyl substituent. The lactam ring (pyrrolidin-2-one) may enhance conformational rigidity and hydrogen-bonding capacity compared to simpler scaffolds .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-14(2)15-5-8-18(9-6-15)26-13-17(12-21(26)27)23-24-22(25-30-23)16-7-10-19(28-3)20(11-16)29-4/h5-11,14,17H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBDRUXYSDWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Substitution Reactions:

    Formation of the Pyrrolidin-2-one Core: The final step involves the cyclization of an intermediate to form the pyrrolidin-2-one core, typically under conditions that promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyrrolidin-2-one 3,4-Dimethoxyphenyl (oxadiazole); 4-(propan-2-yl)phenyl (pyrrolidinone) ~420 3.8
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridin-2-one Trifluoromethoxyphenyl (oxadiazole); 3-bromobenzyl (pyridinone) ~470 4.2
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine Ethanamine 4-(propan-2-yl)phenyl (oxadiazole); amine terminus 231.3 2.5
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine Isopropyl (oxadiazole); piperidinyl linkage ~410 3.5

Key Observations :

  • The pyrrolidin-2-one core in the target compound introduces a hydrogen-bond acceptor (carbonyl group) absent in pyridin-2-one or pyrazolopyrimidine analogs. This may enhance target binding in polar environments .
  • The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with the electron-withdrawing trifluoromethoxy group in ’s compound. This difference could modulate electron density in the oxadiazole ring, affecting π-π stacking or charge-transfer interactions .
  • The 4-(propan-2-yl)phenyl substituent contributes to lipophilicity (predicted LogP ~3.8), positioning the compound within the optimal range for membrane permeability .
Functional Group Analysis
  • Oxadiazole Substitutions: The target compound’s 3,4-dimethoxyphenyl group may improve solubility via methoxy hydrogen bonding, compared to the isopropyl substituent in ’s analogs, which prioritizes hydrophobic interactions .
  • Aromatic Substituents :

    • The propan-2-yl group on the phenyl ring (target compound) vs. bromobenzyl () or trifluoromethoxy () groups alters steric bulk and electronic effects. The isopropyl group may reduce metabolic oxidation compared to halogenated analogs .

Biological Activity

The compound 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is part of a class of compounds known as 1,3,4-oxadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 376.44 g/mol
  • Anticancer Activity :
    • Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant anticancer properties. They exert their effects through various mechanisms including:
      • Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
      • Induction of apoptosis in cancer cells via interaction with nucleic acids and proteins .
      • Targeting telomerase activity to limit the replicative potential of cancer cells .
  • Antimicrobial Properties :
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The structural modifications in oxadiazole derivatives enhance their antimicrobial efficacy .

Anticancer Studies

A significant study evaluated the cytotoxic effects of several 1,3,4-oxadiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values ranging from 5 to 15 µM against different tumor types .

CompoundCell LineIC50 (µM)
AMCF79.4
BHeLa12.0
CA5497.5

These findings suggest that structural modifications can significantly enhance the anticancer activity of oxadiazole derivatives.

Antimicrobial Studies

In a separate study focusing on antimicrobial activity, compounds with the oxadiazole ring were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had minimum inhibitory concentrations (MICs) between 8 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Case Study 1: Anticancer Potential

A recent study investigated a series of oxadiazole derivatives for their ability to inhibit HDACs in breast cancer cell lines. The derivatives were found to induce cell cycle arrest and apoptosis through caspase activation pathways . This highlights the potential for developing new therapeutic agents targeting epigenetic regulators in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives were effective at low concentrations, indicating potential for treating resistant strains of tuberculosis .

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